Cas no 192330-11-3 ((2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid)

(2R)-4-[(tert-Butoxy)carbonyl]piperazine-2-carboxylic acid is a chiral piperazine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide and heterocycle synthesis. The (2R)-configuration ensures stereochemical precision, which is critical for applications in asymmetric synthesis and drug development. Its carboxylic acid functionality allows for further derivatization, enabling the construction of complex molecular architectures. This compound is particularly useful in medicinal chemistry for the preparation of bioactive molecules, offering high purity and reliable performance in multi-step synthetic routes.
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid structure
192330-11-3 structure
Product Name:(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
CAS No:192330-11-3
MF:C10H18N2O4
MW:230.260922908783
MDL:MFCD02179099
CID:66434
PubChem ID:6558430
Update Time:2025-06-28

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-4-Boc-piperazine-2-carboxylic Acid
    • 1-Boc-piperazine-3-carboxylic acid
    • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
    • Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (R)-1-Boc-Piperazine-3-carboxylic acid
    • (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (R)-4-N-Boc-piperazine-2-carboxylic acid
    • 4-Boc-piperazine-2-(R)-carboxylic acid
    • 4-Boc-piperazine-2-carboxylic acid
    • r-bpca
    • B35611
    • (4-N-BOC)PIPERAZINE(2R) COOH
    • R-4-N-BOC-2-PIPERIDINE CARBOXYLIC ACID
    • R-4-N-BOC-2-CARBOXYLIC ACID PIPERAZINE
    • (S)-4-Boc-2-piperazine carboxylic acid
    • (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
    • SCHEMBL796400
    • AMY37514
    • CS-W009251
    • DTXSID70424916
    • (R)-4-N-Boc-piperazine-2-carboxylic acid, AldrichCPR
    • YRYAXQJXMBETAT-SSDOTTSWSA-N
    • MFCD02179099
    • piperazine-1,3-(R)-dicarboxylic acid 1-tert-butyl ester
    • 192330-11-3
    • AKOS007930795
    • (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
    • EN300-716294
    • A13481
    • 1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (R)-
    • C10H18N2O4
    • (r)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid;(R)-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID
    • (r)-1,3-piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • AC-2199
    • AS-11528
    • (2R)-4-(TERT-BUTOXYCARBONYL)PIPERAZINE-2-CARBOXYLIC ACID
    • (r)-1-boc-piperazine-3-carboxylicacid
    • MDL: R182423
    • Inchi: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
    • InChI Key: YRYAXQJXMBETAT-SSDOTTSWSA-N
    • SMILES: O(C(N1CCN[C@@H](C(=O)O)C1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 230.12700
  • Monoisotopic Mass: 230.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 231-239 ºC
  • Boiling Point: 371.8°C at 760 mmHg
  • Flash Point: 178.6±26.5 °C
  • Refractive Index: 1.495
  • PSA: 78.87000
  • LogP: 0.54660

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid Security Information

(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:192330-11-3)(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
Order Number:A13481
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:00
Price ($):225.0/543.0
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Additional information on (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid

Introduction to (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic Acid (CAS No. 192330-11-3)

(2R-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 192330-11-3, has garnered considerable attention due to its role as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates a piperazine ring, which is a common pharmacophore in drug design, enhancing its potential applications in medicinal chemistry.

The< strong> tert-butoxycarbonyl (Boc) group attached to the piperazine ring plays a crucial role in protecting the amine functionality during synthetic processes. This protection is essential for ensuring high yields and purity in the final pharmaceutical product. The Boc group is particularly valuable because it can be selectively removed under mild acidic conditions, allowing for precise control over the synthesis timeline. This characteristic makes (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid an indispensable tool in multi-step synthetic routes.

In recent years, there has been a surge in research focusing on chiral piperazine derivatives due to their enhanced biological activity and selectivity. The (R)-configuration at the second carbon atom of the piperazine ring in this compound contributes to its unique stereochemical properties, which are critical for its biological efficacy. Studies have demonstrated that enantiomerically pure piperazine derivatives exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts. This has spurred interest in developing efficient methods for the synthesis and purification of such enantiopure compounds.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in the development of central nervous system (CNS) drugs. Piperazine-based molecules are known for their ability to interact with various neurotransmitter receptors, making them suitable candidates for treating neurological disorders such as depression, anxiety, and epilepsy. The Boc-protected derivative offers a versatile platform for further functionalization, allowing chemists to explore different pharmacological targets without compromising the integrity of the core structure.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These methods not only improve yield but also reduce the environmental impact of synthesis by minimizing waste generation. The growing emphasis on green chemistry principles has further driven innovation in the production of this valuable intermediate.

The compound's utility extends beyond CNS drugs; it has also been explored in the development of antiviral and antibacterial agents. The piperazine scaffold is known to disrupt essential biological pathways in pathogens, making it an effective target for drug design. Researchers have leveraged this property to develop novel therapeutics that exhibit potent activity against resistant strains of bacteria and viruses. The Boc-protection strategy ensures that the amine group remains available for further derivatization, allowing for the creation of diverse molecular architectures with tailored biological properties.

In conclusion, (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid (CAS No. 192330-11-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile synthetic applications make it a valuable intermediate for developing novel bioactive molecules. The ongoing research into chiral piperazine derivatives and their applications in treating various diseases highlights the compound's importance in modern drug discovery. As synthetic methodologies continue to evolve, we can expect even more innovative uses for this compound in the future.

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Amadis Chemical Company Limited
(CAS:192330-11-3)(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
A13481
Purity:99%/99%
Quantity:10g/25g
Price ($):225.0/543.0
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